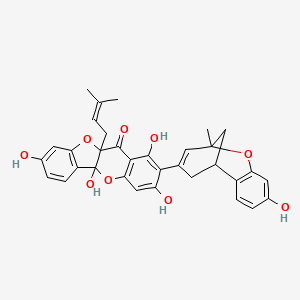
11H-Benzofuro(3,2-b)(1)benzopyran-11-one, 2-(5,6-dihydro-9-hydroxy-2-methyl-2,6-methano-2H-1-benzoxocin-4-yl)-5a,10a-dihydro-1,3,5a,8-tetrahydroxy-10a-(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
11H-Benzofuro(3,2-b)(1)benzopyran-11-one, 2-(5,6-dihydro-9-hydroxy-2-methyl-2,6-methano-2H-1-benzoxocin-4-yl)-5a,10a-dihydro-1,3,5a,8-tetrahydroxy-10a-(3-methyl-2-butenyl)- is a natural product found in Morus cathayana, Morus mongolica, and Morus alba with data available.
Biological Activity
The compound 11H-Benzofuro(3,2-b)(1)benzopyran-11-one, 2-(5,6-dihydro-9-hydroxy-2-methyl-2,6-methano-2H-1-benzoxocin-4-yl)-5a,10a-dihydro-1,3,5a,8-tetrahydroxy-10a-(3-methyl-2-butenyl)- is a complex organic molecule with potential biological activities. This article focuses on its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound belongs to a class of fused flavonoids, characterized by a benzofuro[3,2-b]benzopyran structure. Its intricate structure suggests potential interactions with biological targets. The molecular formula is C33H30O9, which indicates the presence of multiple hydroxyl groups that may contribute to its biological properties.
Biological Activity Overview
Research indicates that derivatives of benzofuro[3,2-b]benzopyran exhibit significant biological activities, particularly in the context of antimicrobial and antiviral properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
A study highlighted the effectiveness of related benzofuro compounds against Mycobacterium tuberculosis , demonstrating minimum inhibitory concentrations (MIC) in the range of 1-10 µg/ml. These compounds showed promising results against drug-resistant strains without significant cytotoxicity to mammalian cells .
Antiviral Properties
Another investigation focused on the potential of fused flavonoids as inhibitors of the 3CLpro enzyme associated with SARS-CoV-2. Molecular docking studies suggested that synthesized derivatives of benzofuro[3,2-b]chromenes exhibited excellent binding affinity to the target protein, indicating their potential as antiviral agents .
Case Studies and Research Findings
The biological activities of these compounds can be attributed to their ability to interact with specific enzymes and receptors:
- Antitubercular Activity : The mechanism involves disruption of mycobacterial cell wall synthesis or function.
- Antiviral Activity : Inhibition of viral proteases such as 3CLpro prevents viral replication.
Toxicology and Safety Profile
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that these compounds possess favorable drug-like properties with low toxicity profiles . This is crucial for their development into therapeutic agents.
Properties
CAS No. |
81381-67-1 |
|---|---|
Molecular Formula |
C33H30O9 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
1,3,5a,8-tetrahydroxy-2-(5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl)-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C33H30O9/c1-16(2)8-9-32-30(38)28-26(42-33(32,39)22-7-5-20(35)12-25(22)41-32)13-23(36)27(29(28)37)18-10-17-14-31(3,15-18)40-24-11-19(34)4-6-21(17)24/h4-8,11-13,15,17,34-37,39H,9-10,14H2,1-3H3 |
InChI Key |
UIIUFSXWGFBRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC12C(=O)C3=C(C=C(C(=C3O)C4=CC5(CC(C4)C6=C(O5)C=C(C=C6)O)C)O)OC1(C7=C(O2)C=C(C=C7)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















